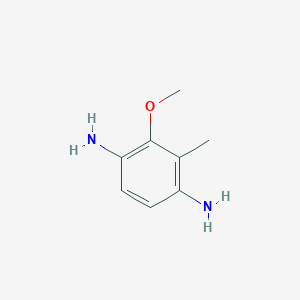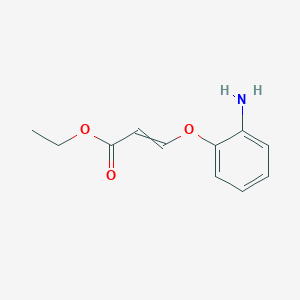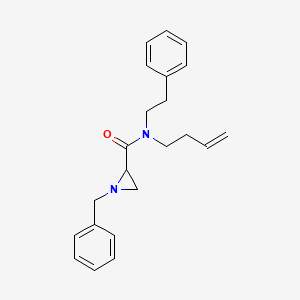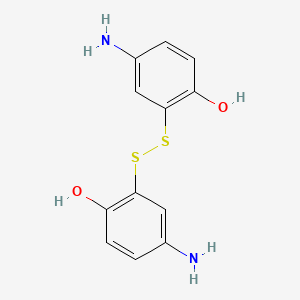
3,4-Dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydro-1H-germole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydro-1H-germole is a chemical compound with the molecular formula C24H32GeO2 It is a germole derivative, which means it contains a five-membered ring with germanium as one of the ring atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydro-1H-germole typically involves the reaction of germole precursors with 2,4,6-trimethylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydro-1H-germole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of germane derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while substitution reactions can produce a variety of functionalized germole derivatives .
Aplicaciones Científicas De Investigación
3,4-Dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydro-1H-germole has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other germole derivatives and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mecanismo De Acción
The mechanism by which 3,4-Dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydro-1H-germole exerts its effects involves interactions with molecular targets and pathways. The phenoxy groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl-bis(2,4,6-trimethylphenoxy)silane: A similar compound with silicon instead of germanium.
Other Germole Derivatives: Compounds with different substituents on the germole ring.
Uniqueness
3,4-Dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydro-1H-germole is unique due to its specific structural features, including the presence of germanium and the trimethylphenoxy groups. These features contribute to its distinct chemical and physical properties, making it valuable for various scientific and industrial applications .
Propiedades
Número CAS |
921201-57-2 |
|---|---|
Fórmula molecular |
C24H32GeO2 |
Peso molecular |
425.1 g/mol |
Nombre IUPAC |
3,4-dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydrogermole |
InChI |
InChI=1S/C24H32GeO2/c1-15-9-17(3)23(18(4)10-15)26-25(13-21(7)22(8)14-25)27-24-19(5)11-16(2)12-20(24)6/h9-12H,13-14H2,1-8H3 |
Clave InChI |
WAXWUUDHRZILAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C[Ge](C1)(OC2=C(C=C(C=C2C)C)C)OC3=C(C=C(C=C3C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B14189659.png)
![4-{1-Amino-2-[(propane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14189667.png)


![Methyl 2-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B14189673.png)


![8-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14189691.png)



![Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14189719.png)


